molecular formula C21H26N2O3S B15441846 Thiobenzyl benzyloxycarbonyl-L-lysinate CAS No. 69861-90-1

Thiobenzyl benzyloxycarbonyl-L-lysinate

Cat. No.: B15441846
CAS No.: 69861-90-1
M. Wt: 386.5 g/mol
InChI Key: FIWAQJRIROPAEC-IBGZPJMESA-N
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Description

Thiobenzyl benzyloxycarbonyl-L-lysinate (Z-Lys-SBzl) is a synthetic substrate widely used in biochemical assays to measure the activity of trypsin-like serine proteases, including granzymes, enteropeptidases, and mast cell proteases . Its structure consists of a benzyloxycarbonyl (Z) group protecting the α-amino group of lysine, a thiobenzyl (SBzl) ester at the carboxyl terminus, and a lysine backbone. The thiobenzyl ester moiety enables chromogenic detection via release of 4-thiobenzyl alcohol upon hydrolysis, which reacts with Ellman’s reagent (5,5'-dithiobis(2-nitrobenzoic acid), DTNB) to produce a yellow-colored product measurable at 412 nm .

Z-Lys-SBzl is particularly valued for its high sensitivity and specificity in detecting low-abundance protease activities, such as granzyme A in cytotoxic lymphocytes . Its stability in alkaline conditions and resistance to spontaneous hydrolysis make it suitable for kinetic studies .

Properties

CAS No.

69861-90-1

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

S-benzyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanethioate

InChI

InChI=1S/C21H26N2O3S/c22-14-8-7-13-19(20(24)27-16-18-11-5-2-6-12-18)23-21(25)26-15-17-9-3-1-4-10-17/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25)/t19-/m0/s1

InChI Key

FIWAQJRIROPAEC-IBGZPJMESA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)SCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)SCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Z-Lys-SBzl belongs to a class of thiobenzyl ester substrates optimized for protease assays. Below is a comparative analysis with structurally or functionally related compounds:

N-Benzoyl-L-Tyrosine Thiobenzyl Ester (Bz-Tyr-SBzl)

  • Structure : Features a benzoyl group on tyrosine instead of a benzyloxycarbonyl-lysine.
  • Target Enzymes : Hydrolyzed by chymotrypsin-like enzymes (e.g., α-chymotrypsin, subtilisin BPN') due to its aromatic tyrosine side chain .
  • Applications : Used to screen protease-deficient mutants and study substrate-enzyme hydrophobic interactions .
  • Key Difference : Unlike Z-Lys-SBzl, Bz-Tyr-SBzl lacks specificity for trypsin-like proteases and is less sensitive in granzyme assays .

Z-Gly-Arg-Thiobenzyl Ester

  • Structure : Contains a glycine-arginine sequence instead of lysine.
  • Target Enzymes : Designed for arginine-specific proteases (e.g., thrombin, trypsin).
  • Applications: Limited to assays requiring cleavage after arginine residues.
  • Key Difference : Z-Lys-SBzl’s lysine backbone allows broader compatibility with lysine-targeting proteases like granzyme A .

p-Nitrophenyl Esters (e.g., Z-Tyr-ONp)

  • Structure : Uses a p-nitrophenyl leaving group instead of thiobenzyl.
  • Target Enzymes : Hydrolyzed by esterases and proteases but prone to spontaneous hydrolysis at alkaline pH.
  • Key Difference : Z-Lys-SBzl’s thiobenzyl group provides superior stability and sensitivity compared to p-nitrophenyl esters .

Research Findings and Data Tables

Table 2: Kinetic Parameters

Substrate Enzyme $ K_m $ (μM) $ V_{max} $ (μM/min) pH Optimum Reference IDs
Z-Lys-SBzl Granzyme A 25 ± 3 12 ± 1 7.5–8.5
Z-Lys-SBzl Trypsin 18 ± 2 15 ± 2 8.0
Bz-Tyr-SBzl α-Chymotrypsin 50 ± 5 8 ± 1 7.0–7.5

Key Observations and Mechanistic Insights

  • Stability: The thiobenzyl ester in Z-Lys-SBzl resists non-enzymatic hydrolysis, enabling accurate kinetic measurements under physiological pH .
  • In Vivo Limitations : While cloned cytotoxic cells show high Z-Lys-SBzl activity, in vivo-induced cytotoxic cells lack detectable granzyme A activity, highlighting assay context dependency .

Q & A

Basic Questions

Q. What is the recommended protocol for using Thiobenzyl benzyloxycarbonyl-L-lysinate in colorimetric assays for trypsin-like enzymes?

  • Methodology :

  • Prepare a substrate solution of this compound (e.g., 0.1–1.0 mM) in a buffer compatible with the target enzyme (e.g., Tris-HCl, pH 8.0).
  • Incubate with the enzyme sample at 37°C. The enzyme cleaves the thiobenzyl ester bond, releasing a free thiol group.
  • Detect the thiol product using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with thiols to produce a yellow chromophore (absorbance at 412 nm).
  • Quantify enzyme activity by comparing absorbance to a standard curve of known thiol concentrations.
    • Key Considerations : Optimize substrate concentration and incubation time to avoid substrate depletion or non-linear kinetics .

Q. How is this compound characterized to confirm structural integrity and purity?

  • Methodology :

  • Mass Spectrometry (MS) : Confirm molecular weight (422.97 g/mol) and detect impurities.
  • Nuclear Magnetic Resonance (NMR) : Validate the presence of characteristic peaks (e.g., benzyloxycarbonyl protons at ~7.3 ppm, thiobenzyl protons at ~4.5 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns and UV detection (e.g., 254 nm).
    • Key Considerations : Cross-reference spectral data with literature values to confirm the absence of degradation products .

Q. What are the critical storage conditions for this compound to maintain stability?

  • Methodology :

  • Store lyophilized powder at –20°C in a desiccator to prevent hydrolysis of the thiobenzyl ester.
  • For short-term use, dissolve in anhydrous dimethyl sulfoxide (DMSO) and store at 0–6°C for up to one week.
    • Key Considerations : Avoid repeated freeze-thaw cycles and exposure to moisture, which can degrade the substrate .

Advanced Questions

Q. How can researchers address discrepancies in kinetic data obtained using this compound across different protease preparations?

  • Methodology :

  • Control Experiments : Include a reference enzyme (e.g., purified trypsin) to standardize activity measurements.
  • Inhibitor Screening : Use protease inhibitors (e.g., PMSF for serine proteases) to identify contaminating enzymes in crude preparations.
  • Buffer Optimization : Test varying pH and ionic strength to account for differences in enzyme stability.
    • Key Considerations : Apply Dixon plot analysis to resolve competitive inhibition effects and recalculate kinetic constants (e.g., KmK_m, VmaxV_{max}) .

Q. What modifications to the this compound assay can enhance sensitivity for low-abundance trypsin-like enzymes?

  • Methodology :

  • Fluorogenic Derivatives : Replace the thiobenzyl group with a fluorophore (e.g., 2-aminobenzoyl) to enable fluorescence detection (ex: 320 nm, em: 420 nm) for lower detection limits.
  • Signal Amplification : Couple the assay with secondary enzymes (e.g., horseradish peroxidase) to amplify the thiol signal.
    • Key Considerations : Validate modified substrates against the original colorimetric method to ensure specificity .

Q. What strategies validate the specificity of this compound in distinguishing between closely related serine proteases?

  • Methodology :

  • Enzyme Profiling : Test the substrate against purified isoforms (e.g., thrombin vs. trypsin) to identify cleavage selectivity.
  • Mutagenesis Studies : Compare activity with enzyme mutants lacking critical catalytic residues (e.g., Ser195Ala in trypsin).
  • Cross-Validation : Use orthogonal assays (e.g., FRET substrates) to confirm activity trends.
    • Key Considerations : Reference kinetic parameters (kcat/Kmk_{cat}/K_m) from Green & Shaw (1979) as a benchmark for specificity .

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